molecular formula C10H16N2O B15273391 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one

Cat. No.: B15273391
M. Wt: 180.25 g/mol
InChI Key: YJSPLVNEXLGUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an amino group at the third position, a 3-methylbutyl group at the first position, and a carbonyl group at the fourth position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbutylamine with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium ethoxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used include ethanol and methanol, while catalysts such as palladium on carbon may be employed for hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

    Nicardipine: A dihydropyridine compound used for its vasodilatory effects.

Uniqueness

3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its unique structure allows for the exploration of new pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-1-(3-methylbutyl)pyridin-4-one

InChI

InChI=1S/C10H16N2O/c1-8(2)3-5-12-6-4-10(13)9(11)7-12/h4,6-8H,3,5,11H2,1-2H3

InChI Key

YJSPLVNEXLGUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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